6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: A Technical Guide to Properties, Synthesis, and Reactivity
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: A Technical Guide to Properties, Synthesis, and Reactivity
Topic: Physicochemical Properties of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Scaffold Advantage
In the landscape of modern medicinal chemistry, 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 356560-80-0) represents a high-value "privileged scaffold." Structurally, it is a bioisostere of quinoline and isoquinoline but offers distinct physicochemical advantages: increased polarity, improved aqueous solubility, and unique hydrogen-bonding capabilities due to the bridgehead nitrogen and the triazole ring system.
The 6-bromo substituent is not merely a functional group; it is a strategic "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the core into complex pharmacological agents. This guide provides a rigorous analysis of its physicochemical profile, synthetic accessibility, and utility in drug discovery.
Molecular Architecture & Electronic Properties[1]
Structural Analysis
The molecule consists of a pyridine ring fused to a 1,2,4-triazole ring across the nitrogen and C-2 positions of the pyridine. The IUPAC numbering is critical for interpreting reactivity:
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Position 1, 3, 4: Nitrogen atoms (N-4 is the bridgehead).[1]
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Position 2: Triazole C-H (acidic character).
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Position 6: Bromine substitution site (electrophilic handle).
Electronic Distribution
The [1,2,4]triazolo[1,5-a]pyridine core is electron-deficient compared to indole but more electron-rich than pure pyridine due to the electron-donating effect of the bridgehead nitrogen into the pyridine ring.
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Dipole Moment: The fused system exhibits a significant dipole, enhancing interactions with polar residues in protein binding pockets.
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Acidity (C-2 Proton): The proton at position 2 is relatively acidic (pKa ~20-25 in DMSO), making it susceptible to deprotonation-lithiation sequences if not protected, though less reactive than the C-Br bond under standard coupling conditions.
Physicochemical Data Profile
The following data aggregates experimental values and high-confidence calculated descriptors essential for ADME prediction.
| Property | Value / Range | Source/Method |
| CAS Number | 356560-80-0 | Registry |
| Molecular Formula | C₆H₄BrN₃ | - |
| Molecular Weight | 198.02 g/mol | - |
| Appearance | White to off-white solid | Experimental |
| Melting Point | 106–112 °C | Experimental [1] |
| LogP (Octanol/Water) | ~1.12 | Calculated (Consensus) [2] |
| LogD (pH 7.4) | ~1.12 | Calculated (Non-ionizable at pH 7.[2][3][4][5]4) |
| Topological Polar Surface Area (TPSA) | 30.2 Ų | Calculated |
| H-Bond Donors / Acceptors | 0 / 3 | Structural Analysis |
| pKa (Conjugate Acid) | ~2.3 (N-3 protonation) | Predicted (Heterocycle analogy) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM. Sparingly soluble in water. | Experimental Observation |
Synthetic Accessibility & Protocols
Primary Synthetic Pathway
The most robust synthesis utilizes 2-amino-5-bromopyridine as the starting material.[6] This route is preferred for its scalability and avoidance of hazardous azides required in alternative cyclization methods.
Mechanism:
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Amidine Formation: Condensation of the exocyclic amine with a formyl equivalent (DMF-DMA).
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Ring Closure: Transamination with hydroxylamine followed by dehydration/cyclization.
Caption: Two-step synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine via amidine intermediate.
Detailed Experimental Protocol (Self-Validating):
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Step 1: Dissolve 2-amino-5-bromopyridine (1.0 eq) in DMF-DMA (Dimethylformamide dimethyl acetal) (excess, ~5-10 eq) or use DMF-DMA as solvent. Heat to reflux (approx. 100-110 °C) for 3 hours. Monitor by TLC (disappearance of primary amine). Concentrate in vacuo to yield the N,N-dimethylformamidine intermediate (usually a solid or thick oil).
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Step 2: Redissolve the intermediate in Ethanol or Methanol. Add Hydroxylamine hydrochloride (1.2 eq). Stir at room temperature for 1 hour, then heat to 60 °C for 2 hours.
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Workup: Cool the mixture. The product often precipitates upon cooling or addition of water. Filter the solid, wash with cold water/ethanol, and dry. Recrystallize from Ethanol/Water if necessary.
Alternative Route (Oxidative Cyclization)
Reaction of 2-aminopyridine with formyl hydrazine or oxidative cyclization of hydrazones using metal catalysts (CuI) is possible but less atom-economical for this specific derivative.
Reactivity Profile & Derivatization[1]
The 6-bromo position is chemically distinct from the triazole ring protons, allowing for highly chemoselective transformations.
Palladium-Catalyzed Cross-Coupling
This is the primary utility of the scaffold. The C-Br bond at position 6 is highly activated for oxidative addition by Pd(0) species.
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Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: K₂CO₃ or Cs₂CO₃.
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Solvent: Dioxane/Water or DME/Water.
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Buchwald-Hartwig: Couples with amines to form C-N bonds (e.g., for kinase inhibitor design).
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Catalyst: Pd₂dba₃ + Xantphos or BrettPhos.
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C-H Activation (C-2 Position)
The C-2 proton (on the triazole ring) is the most acidic C-H bond.
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Lithiation: Treatment with n-BuLi at -78 °C allows functionalization at C-2 (e.g., quenching with electrophiles like alkyl halides or aldehydes).
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Warning: Lithiation must be performed before introducing sensitive functional groups at C-6, or the C-6 bromine must be utilized first to avoid halogen-lithium exchange competition.
Caption: Divergent reactivity map showing C-6 cross-coupling dominance and C-2 lithiation potential.
Applications in Drug Discovery[1][8]
Bioisosterism
The [1,2,4]triazolo[1,5-a]pyridine core serves as a bioisostere for:
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Quinoline/Isoquinoline: Reduces lipophilicity (LogP) and improves metabolic stability (blocks metabolic soft spots).
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Purine: Mimics the adenosine core, making it valuable in kinase inhibitors (ATP-competitive).
Case Studies & Therapeutic Areas
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JAK Inhibitors: The scaffold is structurally related to the core of Filgotinib (a JAK1 inhibitor), where the triazolopyridine system provides critical hydrogen bond acceptor interactions within the ATP binding pocket.
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PI3K Inhibitors: Derivatives synthesized via Suzuki coupling at the 6-position have shown potency against PI3K isoforms, utilizing the nitrogen-rich core to interact with the hinge region of the kinase [3].
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Tubulin Modulators: 6-aryl-substituted derivatives have been explored as tubulin polymerization inhibitors, targeting the colchicine binding site.
Safety & Handling
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GHS Classification:
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Warning
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood.[7] Avoid dust formation. Wear nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place. The compound is stable under standard conditions but should be kept away from strong oxidizing agents.
References
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Sigma-Aldrich. Product Specification: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine.[8] Link
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PubChem. Compound Summary: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CID 11513934). National Library of Medicine. Link
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Fischer, G. (2008). Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. Chemistry of Heterocyclic Compounds. (Cited for general scaffold reactivity and kinase application analogies). Link
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BenchChem. Suzuki Coupling Protocols for Bromopyridines. (General protocol validation). Link
Sources
- 1. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 3. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
- 4. PubChemLite - 6-bromo-(1,2,4)triazolo(1,5-a)pyridin-8-ol (C6H4BrN3O) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
- 6. heteroletters.org [heteroletters.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-Bromo 1,2,4 triazolo 1,5-a pyridine AldrichCPR 356560-80-0 [sigmaaldrich.com]
